molecular formula C11H13N3O B13200448 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline

3-[2-(1H-Imidazol-1-yl)ethoxy]aniline

Cat. No.: B13200448
M. Wt: 203.24 g/mol
InChI Key: MSHCBMNAPXVHPU-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Chemical Biology Scaffolds

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. pharmacyjournal.netlongdom.org It is a fundamental component of several crucial biological molecules, including the amino acid histidine and the neurotransmitter histamine. pharmacyjournal.netnih.gov The presence of the imidazole nucleus in these molecules underscores its vital role in enzymatic catalysis and immunological processes. nih.gov In the field of medicinal chemistry, the imidazole scaffold is highly valued for its ability to engage in various noncovalent interactions, such as hydrogen bonding and coordination with metal ions, which allows it to bind effectively to biological targets. nih.gov This has led to the incorporation of the imidazole moiety into a wide range of therapeutic agents with diverse activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. longdom.orgnih.gov Its polar and ionizable nature can also enhance the pharmacokinetic properties of drug candidates, improving solubility and bioavailability. pharmacyjournal.net

The aniline moiety, a benzene (B151609) ring substituted with an amino group, is a foundational building block in synthetic organic chemistry and is prevalent in many pharmaceuticals. beilstein-journals.org The amino group can act as a hydrogen bond donor and can be readily modified, providing a convenient handle for synthesizing a library of derivatives. The aromatic ring itself can participate in pi-stacking interactions with biological receptors. The substitution pattern on the aniline ring plays a critical role in determining the molecule's physical properties and biological activity. Compounds containing the aniline scaffold have been developed for a multitude of therapeutic areas, highlighting its versatility in drug design.

The combination of imidazole and aniline functionalities into a single molecular framework, as seen in 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline, creates a molecule with a rich chemical profile, offering multiple points for interaction with biological systems and for further chemical modification.

Structural Characteristics of this compound and its Research Relevance

The structure of this compound is characterized by three key components: a 1H-imidazole ring, an aniline ring, and an ethoxy linker connecting them. The imidazole ring is attached at its N1 position to the ethoxy bridge, which in turn is connected to the 3-position (meta) of the aniline ring.

Key Structural Features:

Imidazole Moiety: A planar, aromatic heterocycle that can act as a proton donor or acceptor, and a ligand for metal ions.

Aniline Moiety: An aromatic amine that serves as a versatile synthetic intermediate and can engage in hydrogen bonding and pi-stacking interactions.

Ethoxy Linker: A flexible two-carbon chain with an ether linkage that provides rotational freedom, allowing the imidazole and aniline rings to adopt various spatial orientations.

Meta-Substitution: The ethoxy group is attached to the 3-position of the aniline ring. This substitution pattern influences the electronic properties and the three-dimensional shape of the molecule, distinguishing it from its ortho- and para-isomers.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
IUPAC NameThis compound
CAS Number872584-63-3

Note: Data for this specific CAS number is limited in publicly available research databases, suggesting it may be a novel intermediate or a compound primarily used in proprietary research.

The research relevance of this compound lies in its potential as a scaffold for creating more complex molecules. The primary amine on the aniline ring is a key functional group that can be readily derivatized through reactions such as acylation, alkylation, or diazotization to introduce new pharmacophores. The imidazole ring also offers sites for modification. This modular nature makes it an attractive starting material for combinatorial chemistry and lead optimization campaigns in drug discovery.

Overview of Research Directions for Imidazole-Aniline Derivatives

Research into molecules containing both imidazole and aniline functionalities has been active, with studies exploring a wide range of potential therapeutic applications. While specific research on this compound is not extensively documented in public literature, the research directions for structurally related compounds provide a strong indication of its potential.

Antimicrobial Agents: Imidazole derivatives are well-known for their antimicrobial properties. mdpi.com The combination with an aniline moiety can lead to new compounds with enhanced or broadened activity against bacteria and fungi. mdpi.com Research in this area often involves synthesizing a series of derivatives with different substituents on the aniline ring to establish structure-activity relationships.

Anticancer Agents: Many compounds incorporating imidazole and aniline motifs have been investigated for their potential as anticancer agents. researchgate.netijper.org For instance, benzimidazole-aniline derivatives have shown promise as inhibitors of various kinases, which are crucial enzymes in cancer cell signaling pathways. The structural framework of this compound could serve as a basis for designing new kinase inhibitors.

Antiviral Agents: The benzimidazole (B57391) scaffold, a fused version of imidazole, is present in several anti-HCV (Hepatitis C virus) agents. ijrpc.com The synthesis of various 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives has been a strategy to develop new potent inhibitors of viral replication. ijrpc.comresearchgate.net This suggests that imidazole-aniline structures could be a fruitful area for the discovery of new antiviral drugs.

Antiprotozoal Agents: Novel benzimidazole derivatives containing an imidazole ring have been synthesized and shown to have potent activity against protozoa like Trichomonas vaginalis and Giardia intestinalis, in some cases exceeding the efficacy of the standard drug metronidazole. researchgate.net This highlights the potential of combining these two heterocyclic systems for treating parasitic infections.

The general research approach involves the synthesis of a library of related compounds to explore how modifications to the core structure affect biological activity. This often includes altering the substituents on the aniline ring, changing the length and nature of the linker, and modifying the imidazole ring itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-imidazol-1-ylethoxy)aniline

InChI

InChI=1S/C11H13N3O/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14/h1-5,8-9H,6-7,12H2

InChI Key

MSHCBMNAPXVHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=CN=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 2 1h Imidazol 1 Yl Ethoxy Aniline and Analogues

Retrosynthetic Analysis of the 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, several disconnections can be proposed, highlighting the key bond formations required for its assembly.

The primary bonds for disconnection are the C-O ether linkage, the N-C bond between the imidazole (B134444) ring and the ethyl linker, and the C-N bond of the aniline (B41778) group.

Disconnection A (Ether Bond): Cleavage of the aryl ether C-O bond suggests two primary pathways. The first involves 3-aminophenol (B1664112) and a 2-haloethyl imidazole derivative. The second involves a 3-substituted aniline with a hydroxyethoxy group and an imidazole precursor. This approach often utilizes the Williamson ether synthesis. masterorganicchemistry.com

Disconnection B (Imidazole N-C Bond): Breaking the bond between the imidazole nitrogen and the ethyl linker points to a synthesis starting with imidazole and a 2-(3-aminophenoxy)ethyl halide or a similar electrophile. This strategy hinges on the N-alkylation of the imidazole ring. ciac.jl.cnnih.gov

Disconnection C (Aniline C-N Bond): This approach involves forming the aniline group late in the synthesis. A common strategy is the reduction of a corresponding nitroaromatic compound. chemistrysteps.com The synthesis would proceed by first constructing the 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole intermediate, followed by reduction of the nitro group to the desired aniline.

These disconnections lead to three plausible synthetic routes, each with distinct advantages and challenges related to starting material availability, reaction conditions, and functional group compatibility.

Direct Synthesis Approaches for this compound

Direct synthesis focuses on assembling the target molecule from key fragments in a convergent or linear fashion. The main strategies involve forming the imidazole-ethyl bond, the ether linkage, and the aniline group.

The formation of the N-alkyl imidazole is a crucial step in many synthetic pathways for this scaffold. This typically involves the reaction of imidazole with an alkyl halide. ciac.jl.cn The reaction is often performed under basic conditions to deprotonate the imidazole, enhancing its nucleophilicity. researchgate.net

Commonly used bases include potassium hydroxide (KOH) and sodium hydride (NaH). ciac.jl.cnlibretexts.org The choice of solvent and temperature can influence the reaction's efficiency and selectivity, especially when dealing with unsymmetrical imidazoles. otago.ac.nz For the synthesis of this compound, a key intermediate is often 1-(2-chloroethyl)imidazole or 1-(2-hydroxyethyl)imidazole, which can then be used in subsequent etherification steps.

Table 1: Conditions for N-Alkylation of Imidazole

Alkylating Agent Base Solvent Temperature Yield
1-bromo-2-chloroethane NaH DMF Room Temp. High
2-chloroethanol KOH/Al₂O₃ Dichloromethane Reflux Good

This is an interactive data table. You can sort and filter the data.

The Williamson ether synthesis is a fundamental and widely used method for forming the ether linkage in the target molecule. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com

In the context of synthesizing this compound, two main variations of the Williamson synthesis are feasible:

Reaction of the sodium or potassium salt of 3-aminophenol (or a protected version like 3-nitrophenol) with 1-(2-chloroethyl)-1H-imidazole.

Reaction of the alkoxide derived from 1-(2-hydroxyethyl)-1H-imidazole with a suitable 3-substituted halobenzene, such as 3-fluoronitrobenzene.

The success of the Williamson ether synthesis is dependent on using a primary alkyl halide to avoid competing elimination reactions. masterorganicchemistry.com Strong bases like sodium hydride (NaH) are typically used to generate the alkoxide from the corresponding alcohol. libretexts.org

The aniline functional group is often introduced in the final steps of the synthesis to avoid its interference with earlier reactions, as the amino group can act as a nucleophile or be sensitive to oxidation. A prevalent and reliable method is the reduction of a nitro group. chemistrysteps.com

The synthesis would first assemble the nitro-analogue, 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole. This intermediate can then be converted to the target aniline through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or by using reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. chemistrysteps.com

Another approach is through nucleophilic aromatic substitution, where a leaving group on the aromatic ring is displaced by an amine or ammonia equivalent, though this method is generally limited to activated aromatic rings. chemistrysteps.comgalchimia.com

Advanced Synthetic Strategies for Derivatives and Related Scaffolds

To generate libraries of compounds for structure-activity relationship (SAR) studies, more advanced and versatile synthetic strategies are employed. These methods allow for the late-stage functionalization of the core scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extension and diversification of the this compound scaffold. galchimia.comresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. If a bromo- or iodo-substituted version of the scaffold is synthesized, the Buchwald-Hartwig amination can be used to couple a wide array of primary or secondary amines, generating diverse aniline derivatives. galchimia.com

Suzuki and Stille Couplings: These reactions are used to form new C-C bonds. A halogenated scaffold can be coupled with various boronic acids (Suzuki) or organostannanes (Stille) to introduce alkyl, aryl, or heteroaryl groups onto the aniline or imidazole rings. researchgate.net This allows for systematic exploration of the chemical space around the core molecule.

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative for forming C-N or C-O bonds, often using boronic acids as the coupling partners. galchimia.com

These advanced methods offer high functional group tolerance and are often used in the later stages of a synthesis to create a diverse range of analogues from a common intermediate. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
1-(2-chloroethyl)-1H-imidazole
1-(2-hydroxyethyl)-1H-imidazole
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole
3-aminophenol

This is an interactive data table. You can sort and filter the data.

Cyclization Reactions for Imidazole Ring Construction

The construction of the imidazole ring, a core component of this compound, is a cornerstone of heterocyclic chemistry. Various synthetic strategies have been developed to efficiently create this aromatic system. These methods often involve the cyclization of acyclic precursors and are selected based on the desired substitution pattern and available starting materials.

Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858, the Debus-Radziszewski synthesis is a classic and versatile method for preparing imidazoles. nih.govijprajournal.com This reaction is fundamentally a multi-component reaction (MCR) that involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. wikipedia.orgscribd.comslideshare.net The ammonia serves as the nitrogen source for the imidazole ring.

Marckwald Synthesis

The Marckwald synthesis is another important route, typically used for preparing 2-mercaptoimidazoles. researchgate.netbaranlab.org This method involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or thiocyanate. pharmaguideline.com The resulting intermediate, an N-substituted thiourea, undergoes cyclization to form an imidazoline-2-thione. pharmaguideline.com Subsequent dehydrogenation or oxidative removal of the sulfur atom can then yield the desired imidazole derivative. researchgate.netpharmaguideline.com This approach is particularly useful for accessing imidazoles with specific substitution patterns that may be difficult to achieve through other methods.

Other Cyclization Strategies

A multitude of other cyclization reactions have been developed for imidazole synthesis. These include:

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. It is known for its high regioselectivity. organic-chemistry.org

Wallach Synthesis: This reaction involves treating N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which can be further functionalized. pharmaguideline.com

From α-Haloketones: A common strategy involves the condensation of α-haloketones with amidines. This is a straightforward method for preparing 1,2-disubstituted imidazoles. semanticscholar.org

Metal-Catalyzed Cyclizations: Modern organic synthesis frequently employs metal catalysts (e.g., gold, silver, copper) to facilitate the cyclization of precursors like propargylamines or amidonitriles under mild conditions. chim.itrsc.orgrsc.org These methods often offer high efficiency and functional group tolerance. rsc.org

The choice of cyclization strategy depends heavily on the target molecule's specific structure. For a compound like this compound, where the imidazole is N-substituted, methods that allow for the direct introduction of the N-substituent, such as modified Debus-Radziszewski or Van Leusen syntheses, are particularly relevant.

Cyclization MethodKey ReactantsTypical ProductKey Features
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted ImidazolesOne-pot, multi-component reaction; versatile and widely used in industry. wikipedia.orgscribd.com
Marckwald Synthesis α-Amino ketone, Cyanate/Isothiocyanate2-Mercaptoimidazoles (initially)Provides access to 2-thiol substituted imidazoles which can be desulfurized. researchgate.netpharmaguideline.com
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), Aldimine1,4- or 1,5-Disubstituted ImidazolesHighly regioselective; versatile for various substitution patterns. organic-chemistry.org
From α-Haloketones α-Haloketone, Amidine1,2-Disubstituted ImidazolesA classical and direct method for C-C and C-N bond formation. semanticscholar.org

Multi-component Reactions in Scaffold Diversification

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are exceptionally valuable in medicinal chemistry and drug discovery for their ability to rapidly generate large libraries of structurally diverse molecules from a small set of building blocks. researchgate.netnih.gov This is particularly relevant for the synthesis of analogues of this compound, where diversification of the imidazole and aniline scaffolds can be explored to optimize biological activity.

Isocyanide-Based MCRs: Ugi and Passerini Reactions

Among the most powerful MCRs are those based on isocyanides, such as the Ugi and Passerini reactions. nih.govacs.org

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.org Discovered in 1921, it is one of the oldest MCRs. wikipedia.org The reaction mechanism is believed to be concerted in aprotic solvents, involving a trimolecular interaction. wikipedia.orgrsc.org

Ugi Reaction: An extension of the Passerini reaction, the Ugi four-component reaction (U-4CR) adds a primary amine to the mix of isocyanide, carboxylic acid, and carbonyl compound, yielding an α-acylaminoamide. rsc.org

The products of these reactions are highly functionalized and can serve as versatile intermediates for subsequent cyclization reactions to form various heterocycles, including imidazoles. nih.govacs.orgacs.org For example, a Ugi product can be treated with ammonium (B1175870) acetate in acetic acid to facilitate a post-cyclization step, yielding highly substituted imidazoles. nih.govacs.org This Ugi-post-cyclization strategy allows for the creation of complex imidazole-containing scaffolds in a two-step, one-pot sequence, which is highly efficient for library synthesis. nih.govrsc.org

MCR TypeComponentsPrimary ProductApplication in Imidazole Synthesis
Passerini (3-CR) Isocyanide, Carbonyl Compound, Carboxylic Acidα-Acyloxy AmideProduct can be cyclized in a subsequent step to form trisubstituted imidazoles. nih.govacs.orgrsc.org
Ugi (4-CR) Isocyanide, Carbonyl Compound, Carboxylic Acid, Primary Amineα-Acylamino AmideHighly versatile for creating complex acyclic precursors that undergo post-MCR cyclization to yield tetrasubstituted imidazoles. nih.govacs.orgrsc.org
Debus-Radziszewski (3-CR) 1,2-Dicarbonyl, Aldehyde, AmmoniaTri- or Tetrasubstituted ImidazolesA direct, one-pot synthesis of the imidazole core itself. wikipedia.orgslideshare.net

The power of MCRs lies in their combinatorial nature. By systematically varying each of the input components (e.g., different aldehydes, amines, isocyanides), chemists can generate a vast number of unique analogues. This approach is instrumental in exploring the structure-activity relationship (SAR) of a lead compound like this compound.

Principles of Sustainable Synthesis in the Context of Imidazole-Aniline Compounds

The synthesis of pharmaceuticals and their intermediates is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.cominstituteofsustainabilitystudies.com Formulated by Paul Anastas and John Warner, these 12 principles provide a framework for designing safer, more efficient, and environmentally benign syntheses. jddhs.comncfinternational.it Applying these principles to the synthesis of imidazole-aniline compounds is crucial for modern, responsible pharmaceutical manufacturing. nih.gov

Key green chemistry principles relevant to this context include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com MCRs, such as the Debus-Radziszewski and Ugi reactions, are inherently atom-economical as they combine multiple reactants into a single product with few or no byproducts. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can perform a single reaction many times, reducing waste. jddhs.com The use of heterogeneous or biocatalysts in the synthesis of heterocycles is a key green strategy, as these catalysts can often be easily recovered and reused. nih.govmdpi.com For instance, metal-catalyzed cyclizations for imidazole ring formation align with this principle. mdpi.com

Safer Solvents and Reaction Conditions: The choice of solvent is a major contributor to the environmental footprint of a synthesis. instituteofsustainabilitystudies.com Green chemistry encourages avoiding hazardous organic solvents like dichloromethane or benzene (B151609) and replacing them with safer alternatives such as water, ethanol, or supercritical CO2. vapourtec.comutoronto.ca In some cases, solvent-free reactions, potentially facilitated by microwave irradiation or grinding, offer the most sustainable option. ijpsjournal.comresearchgate.netmdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. jddhs.com Microwave-assisted synthesis, while requiring energy, can dramatically reduce reaction times from hours to minutes, often leading to a net decrease in energy consumption compared to conventional heating. ijpsjournal.com

The application of these principles not only mitigates environmental harm but also often leads to economic benefits through reduced waste disposal costs, lower energy consumption, and improved process efficiency. jddhs.com

Green Chemistry PrincipleApplication in Imidazole-Aniline SynthesisPotential Benefit
Atom Economy Employing multi-component reactions (MCRs) like the Ugi or Debus-Radziszewski synthesis. instituteofsustainabilitystudies.comnih.govMinimizes waste by incorporating most atoms from reactants into the final product.
Catalysis Using recyclable heterogeneous catalysts or biocatalysts for cyclization and coupling steps. ncfinternational.itmdpi.comReduces the need for stoichiometric reagents, lowers waste, and allows for catalyst reuse.
Safer Solvents Replacing traditional volatile organic compounds (VOCs) with water, bio-based solvents (e.g., ethanol), or performing reactions solvent-free. vapourtec.comwhiterose.ac.uksigmaaldrich.comReduces toxicity, air pollution, and health hazards associated with hazardous solvents.
Energy Efficiency Utilizing microwave-assisted synthesis or developing reactions that proceed at room temperature. jddhs.comijpsjournal.comLowers energy costs and reduces the carbon footprint of the manufacturing process.

Advanced Spectroscopic and Structural Characterization of 3 2 1h Imidazol 1 Yl Ethoxy Aniline

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling constants (J).

For 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the aniline (B41778) ring, the imidazole (B134444) ring, and the ethoxy linker. The aromatic protons of the 3-substituted aniline ring are expected to appear in the range of δ 6.2-7.1 ppm. chemicalbook.com The protons of the imidazole ring typically resonate further downfield, with the C2-H proton appearing as a singlet around δ 7.7 ppm, and the C4-H and C5-H protons appearing around δ 7.1 and δ 6.9 ppm, respectively, based on data from similar N-alkylated imidazoles. tandfonline.comchemicalbook.com The two methylene (B1212753) groups (-CH₂-) of the ethoxy bridge are expected to appear as distinct triplets around δ 4.2-4.4 ppm, due to coupling with each other.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Im-H2~7.7s (singlet)-
Im-H4~7.1t (triplet)~1.2
Im-H5~6.9t (triplet)~1.2
An-H2~6.3t (triplet)~2.1
An-H4~6.2dd (doublet of doublets)~8.0, 2.1
An-H5~7.0t (triplet)~8.0
An-H6~6.25dd (doublet of doublets)~8.0, 2.1
N-CH₂~4.4t (triplet)~5.0
O-CH₂~4.2t (triplet)~5.0
NH₂~3.6br s (broad singlet)-

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

The predicted ¹³C NMR spectrum for this compound would display 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure. The carbons of the aniline ring are expected between δ 100-160 ppm. guidechem.com The C-O bearing carbon (An-C3) would be the most downfield in the aniline ring, around δ 159 ppm, while the carbon bearing the amino group (An-C1) would be around δ 147 ppm. The imidazole ring carbons are predicted to resonate in the range of δ 118-138 ppm. researchgate.net The aliphatic carbons of the ethoxy linker would appear upfield, with the O-CH₂ carbon expected around δ 66 ppm and the N-CH₂ carbon around δ 47 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Im-C2~138
Im-C4~128
Im-C5~119
An-C1~147
An-C2~102
An-C3~159
An-C4~107
An-C5~130
An-C6~108
N-CH₂~47
O-CH₂~66

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the two methylene groups of the ethoxy linker (N-CH₂ and O-CH₂). Additionally, correlations among the coupled protons on the aniline ring (H4, H5, H6) would be visible, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbon atoms. columbia.edu This technique would be used to definitively assign each proton signal to its corresponding carbon signal from the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~4.4 ppm would show a correlation to the carbon signal at ~47 ppm, confirming the N-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for connecting the different structural fragments of the molecule. Key expected correlations include:

Correlations from the N-CH₂ protons to the imidazole carbons (Im-C4 and Im-C5), confirming the attachment of the ethoxy chain to the N1 position of the imidazole ring.

Correlations from the O-CH₂ protons to the aniline carbon An-C3, confirming the ether linkage.

Correlations from the aniline protons (An-H2 and An-H4) to the ether-linked carbon (An-C3), further solidifying the connectivity of the aniline moiety.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, allowing for the determination of its elemental formula. mdpi.comresearchgate.net For this compound, the neutral chemical formula is C₁₁H₁₃N₃O. In positive-ion mode ESI (Electrospray Ionization), the compound would be detected as the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₁H₁₃N₃O

Exact Mass (Neutral): 215.1059 g/mol

Expected [M+H]⁺ ion: C₁₁H₁₄N₃O⁺

Calculated m/z for [M+H]⁺: 216.1131

HRMS analysis would be expected to yield a measured m/z value that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, m/z 216.11) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). The resulting fragmentation pattern provides valuable information about the molecule's structure. gre.ac.uk

The fragmentation of protonated this compound is predicted to occur primarily at the most labile bonds, particularly the ether linkages. A plausible fragmentation pathway would involve:

Cleavage of the C-O ether bond (benzylic cleavage): This is a common pathway for aryl ethers. miamioh.edudu.ac.in Cleavage could result in two major fragments:

A fragment corresponding to the imidazolyl-ethyl portion, potentially leading to an ion at m/z 111.0764 (C₆H₉N₂⁺), representing the N-(2-hydroxyethyl)imidazole cation after rearrangement, or more likely, an ion at m/z 95.0604 (C₅H₇N₂⁺) from the cleavage of the ethoxy bridge.

A fragment corresponding to 3-aminophenol (B1664112) at m/z 109.0528 (C₆H₇NO).

Cleavage of the N-C bond of the ethoxy linker: Alpha-cleavage adjacent to the imidazole nitrogen could lead to the formation of an imidazolylmethyl cation at m/z 81.0447 (C₄H₅N₂⁺). This is a characteristic fragmentation for N-alkyl imidazoles.

Fragmentation of the Imidazole Ring: The stable imidazole ring can also fragment, typically through the loss of HCN or related small neutral molecules, leading to further diagnostic ions.

Analysis of these characteristic fragment ions in the MS/MS spectrum would allow for the confirmation of the connectivity between the imidazole ring, the ethoxy linker, and the aniline moiety.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by analyzing the vibrations of its chemical bonds. For this compound, Infrared (IR) and Raman spectroscopy reveal characteristic bands corresponding to the aniline, imidazole, and ethoxy components.

The aromatic C-H stretching vibrations of both the aniline and imidazole rings typically appear in the region of 3100–3000 cm⁻¹. mdpi.comscirp.org The aniline moiety is characterized by the N-H stretching vibrations of the primary amine group, which are expected to produce two bands in the 3500–3300 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is generally observed between 1350 and 1250 cm⁻¹.

The imidazole ring presents its own set of characteristic vibrations. The C=N stretching vibrations are typically found in the 1650–1550 cm⁻¹ region. Ring stretching vibrations for both aromatic systems (aniline and imidazole) contribute to bands in the 1600–1400 cm⁻¹ range. mdpi.com

The ethoxy linker introduces vibrations from the aliphatic C-H bonds of the CH₂ groups, which are expected around 2950–2850 cm⁻¹. The crucial C-O-C asymmetric and symmetric stretching vibrations of the ether linkage are anticipated to appear as strong bands in the 1260–1000 cm⁻¹ region. In-plane and out-of-plane bending vibrations for the C-H bonds of the aromatic rings also provide structural information in the fingerprint region (below 1500 cm⁻¹). core.ac.uk

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Aniline (N-H)Stretching3500–3300IR
Aromatic (C-H)Stretching3100–3000IR, Raman
Aliphatic (C-H)Stretching2950–2850IR, Raman
Imidazole (C=N)Stretching1650–1550IR, Raman
Aromatic (C=C)Ring Stretching1600–1400IR, Raman
Aniline (C-N)Stretching1350–1250IR
Ether (C-O-C)Asymmetric Stretching1260–1000IR

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are characteristic of its chromophores (light-absorbing groups). The primary chromophores in this compound are the aniline and imidazole rings.

The aniline ring is known to exhibit strong absorption bands in the UV region due to π→π* electronic transitions. For aniline itself, two main absorption bands are observed, one around 230 nm and a second, less intense band around 285 nm. researchgate.net The presence of the ethoxy group at the meta position is expected to have a minor bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) effect on these transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Aniline Ringπ→π~230–240
Aniline Ringπ→π~280–290
Imidazole Ringπ→π*~210–220

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A crystallographic analysis of this compound would provide detailed information on its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice.

Intermolecular interactions play a crucial role in the packing of molecules in the crystal. For this compound, several types of interactions would be expected. Hydrogen bonding is likely to be a dominant force, particularly involving the N-H protons of the aniline's amine group acting as donors and the lone pairs on the imidazole nitrogen atom or the ether oxygen atom acting as acceptors. Furthermore, π-π stacking interactions between the planar aniline and/or imidazole rings of adjacent molecules could contribute significantly to the crystal packing. nih.gov Weak C-H···π interactions are also possible. The analysis would quantify the distances and angles of these interactions, providing a complete picture of the supramolecular assembly.

Table 3: Key Structural Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the basic repeating unit of the crystal.
Space GroupSymmetry of the crystal lattice.
Bond Lengths & AnglesPrecise geometry of the molecule.
Torsion AnglesConformation of the flexible ethoxy linker.
Hydrogen Bond GeometriesDetails of N-H···N and N-H···O interactions.
π-π Stacking DistancesEvidence and strength of aromatic ring stacking.

Computational and Theoretical Studies on 3 2 1h Imidazol 1 Yl Ethoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific research applying these methods to 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline is not found in the available literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity, kinetic stability, and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's susceptibility to chemical reactions. A dedicated FMO analysis for this compound would identify the electron-donating and electron-accepting regions, offering clues about its interaction mechanisms. Such a specific analysis has not been documented in published research.

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. An NBO study on this compound would quantify the stability arising from electron delocalization between filled and vacant orbitals. This level of detailed intramolecular analysis for the specified compound is not found in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a view of their conformational flexibility and how they might behave in a biological environment, such as in a solvent or near a protein. An MD simulation would be essential to understand the range of shapes this compound can adopt and the stability of these conformations. To date, no studies have been published that apply MD simulations to analyze the conformational landscape of this compound.

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Docking studies of this compound against various protein targets could suggest potential therapeutic applications. However, the scientific literature does not currently contain any molecular docking investigations specifically involving this compound.

Binding Site Analysis and Interaction Modes

Computational binding site analysis for this compound involves identifying and characterizing the pocket of a target protein where the molecule is likely to bind. This process typically utilizes molecular docking simulations to predict the preferred orientation and conformation of the ligand within the binding site. The analysis focuses on the non-covalent interactions that stabilize the ligand-protein complex.

Based on its constituent functional groups, this compound is expected to form several types of interactions:

Hydrogen Bonding: The imidazole (B134444) ring contains a nitrogen atom that can act as a hydrogen bond acceptor, while the aniline (B41778) amine group (-NH2) can serve as a hydrogen bond donor. The ether oxygen in the ethoxy linker is another potential hydrogen bond acceptor. Studies on other imidazole-containing ligands have highlighted the importance of such interactions in anchoring molecules within a binding site frontiersin.orgresearchgate.net.

Hydrophobic Interactions: The phenyl ring of the aniline moiety and the imidazole ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic systems of both the aniline and imidazole rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Charge Transfer Interactions: The electron-rich aromatic systems may also participate in charge transfer interactions, a phenomenon noted in studies with structurally related ligands like 4-(1H-imidazol-1-yl) aniline nih.gov.

Binding free energy calculations, such as Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), can provide a quantitative estimation of the binding affinity, helping to rank potential binding poses and compare the affinity of different analogues frontiersin.org.

Table 1: Predicted Interaction Modes for this compound
Molecular MoietyPotential Interaction TypeInteracting Protein Residues (Examples)
Imidazole RingHydrogen Bond Acceptor, π-π StackingArginine, Asparagine, Phenylalanine, Tyrosine
Aniline -NH2 GroupHydrogen Bond DonorAspartate, Glutamate, Serine, Carbonyl backbones
Aniline Phenyl RingHydrophobic, π-π StackingLeucine, Isoleucine, Valine, Phenylalanine
Ethoxy LinkerHydrogen Bond Acceptor (Oxygen)Serine, Threonine, Lysine

Prediction of Molecular Recognition Elements

Molecular recognition is dictated by the specific structural features (pharmacophores) of a ligand that are complementary to the binding site of its target. For this compound, the key recognition elements can be predicted from its structure. The primary pharmacophoric features include:

Aromatic Rings: The presence of two aromatic systems (aniline and imidazole) provides platforms for crucial π-stacking and hydrophobic interactions.

Hydrogen Bond Donors/Acceptors: The molecule presents a distinct spatial arrangement of hydrogen bond donors (the -NH2 group) and acceptors (the ether oxygen and imidazole nitrogens). This pattern is a critical determinant for binding specificity.

Linker Flexibility: The ethoxy linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry to fit within the binding pocket. The length and nature of this linker are key elements that can be modified to fine-tune binding affinity.

Computational methods can map these features to generate a pharmacophore model. This model serves as a 3D query to screen compound libraries for molecules that share the same essential recognition elements, even if their underlying chemical scaffolds are different.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound and its analogues, a QSAR model could predict their binding affinity or inhibitory activity against a specific target.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activity (e.g., IC50 values) experimentally determined.

Descriptor Calculation: For each molecule, a large number of numerical parameters, or "descriptors," are calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to build a mathematical equation that relates the descriptors to the biological activity. semanticscholar.org

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. nih.gov

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. These methods generate 3D contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. semanticscholar.orgnih.gov For this compound, CoMFA maps might indicate that bulky substituents are favored near the aniline ring (steric field), while electronegative groups are preferred near the imidazole ring (electrostatic field).

Table 2: Examples of Descriptors Relevant for QSAR Modeling of this compound Analogues
Descriptor ClassExample DescriptorProperty Measured
ElectronicDipole Moment, HOMO/LUMO energiesCharge distribution, reactivity nih.gov
StericMolecular Weight, Molar RefractivitySize and bulk of the molecule
HydrophobicLogPLipophilicity and membrane permeability
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and shape

Exploration of Chemical Space and Diversity for Analogues

The exploration of chemical space around a lead compound like this compound is a fundamental strategy in drug discovery. nih.gov The goal is to identify novel analogues with improved potency, selectivity, or pharmacokinetic properties. rsc.org This involves systematically modifying the core structure to generate a diverse set of related molecules.

For this compound, the chemical space can be explored by modifying its three main components:

The Aniline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring.

The Imidazole Ring: Adding substituents to the carbon atoms of the imidazole ring or replacing the imidazole with bioisosteric five-membered heterocycles (e.g., triazole, pyrazole).

The Ethoxy Linker: Varying the length of the alkyl chain, introducing rigidity (e.g., incorporating a double bond), or replacing the ether oxygen with other functionalities (e.g., thioether, amine).

The diversity of the resulting analogue library is crucial. It ensures a broad sampling of physicochemical properties, increasing the chances of discovering compounds with superior characteristics. nih.gov

Virtual Library Generation and Screening Strategies

A virtual library is a large, computationally generated collection of molecules that can be screened in silico before any resource-intensive chemical synthesis is undertaken. For this compound, a virtual library can be created by defining variation points on the scaffold and enumerating a set of chemically reasonable building blocks (R-groups) at these positions.

Once generated, this library is subjected to virtual screening strategies to prioritize a smaller subset of compounds for synthesis and testing. Common strategies include:

Docking-Based Screening: Each molecule in the library is docked into the binding site of the target protein. Compounds are ranked based on their predicted binding affinity (docking score) and interaction patterns. ajchem-a.com

Pharmacophore-Based Screening: A pharmacophore model derived from the lead compound or the target's binding site is used to rapidly filter the library, retaining only those molecules that match the key pharmacophoric features.

ADMET Profiling: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. This helps to eliminate molecules with predicted poor pharmacokinetic profiles early in the process. ajchem-a.com

Scaffold Hopping and Lead Molecule Optimization Approaches

Scaffold hopping is an advanced lead optimization strategy that involves replacing the central core (scaffold) of a molecule with a structurally different one while preserving the essential 3D arrangement of key binding groups. researchgate.netnih.gov This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better synthetic accessibility, or a more favorable intellectual property position. dundee.ac.uk

Starting from this compound, a scaffold hopping approach might involve replacing the aniline-ethoxy-imidazole core. For example, the aniline could be replaced by other aromatic systems like indole (B1671886) or benzimidazole (B57391), or the entire scaffold could be substituted with a completely different framework that maintains a similar spatial orientation of an aromatic group, a flexible linker, and a hydrogen-bonding heterocycle. This technique allows for significant leaps into new chemical space while retaining the biological activity of the original lead compound. nih.gov

Investigations into Molecular Interaction Mechanisms of 3 2 1h Imidazol 1 Yl Ethoxy Aniline Derivatives

Mechanistic Characterization of Enzyme Inhibition

Enzyme inhibition is a primary mechanism through which pharmacologically active compounds exert their effects. For derivatives of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline, which contain an electron-rich imidazole (B134444) core, interactions with enzymes are a key area of investigation. researchgate.net The imidazole moiety is known to coordinate with metal ions in enzyme active sites and can participate in various non-covalent interactions. nih.govresearchgate.net

The interaction between an inhibitor and an enzyme can be broadly classified as either reversible or irreversible. aklectures.comteachmephysiology.com

Reversible Inhibition: In this mode, the inhibitor binds to the enzyme through non-covalent forces such as hydrogen bonds, van der Waals forces, or ionic interactions. nih.gov The inhibitor can readily dissociate from the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. aklectures.com Many imidazole-containing drugs function as reversible inhibitors. A classic example is cimetidine, which reversibly inhibits cytochrome P450 (CYP) enzymes by having one of its imidazole nitrogen atoms bind directly to the heme iron at the active site, thereby blocking the binding of other substrates. wikipedia.org Derivatives of this compound could exhibit similar mechanisms, with the imidazole nitrogen acting as a ligand for metallic cofactors in target enzymes.

Irreversible Inhibition: This form of inhibition occurs when the inhibitor binds to the enzyme through strong covalent bonds. aklectures.com This binding is often permanent, leading to the inactivation of the enzyme. teachmephysiology.com Sometimes, a compound requires metabolic activation by the target enzyme itself to be converted into a reactive intermediate that then binds covalently; this is known as mechanism-based or suicide inhibition. researchgate.net For certain imidazole compounds, mechanism-based inactivation has been identified as a mode of action. wikipedia.org

The determination of whether a derivative of this compound acts as a reversible or irreversible inhibitor is a critical first step in its mechanistic characterization, often involving dialysis or rapid dilution experiments to see if enzyme activity can be recovered after inhibitor exposure.

For reversible inhibitors, enzyme kinetics studies are employed to determine the precise mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data is often visualized using Lineweaver-Burk plots to distinguish between different inhibition types. mdpi.comsemanticscholar.org

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. teachmephysiology.com This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. aklectures.com This reduces the Vₘₐₓ but does not change the Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site. This type of inhibition reduces both Vₘₐₓ and Kₘ. aklectures.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Kₘ and Vₘₐₓ. aklectures.com Research on certain aniline-based derivatives has identified them as mixed-type inhibitors through kinetic analysis. semanticscholar.org

Partial Competitive Inhibition: In some cases, the inhibitor's binding to the active site does not completely prevent product formation but reduces the enzyme's affinity for the substrate. Studies on imidazole itself as an inhibitor for GH1 β‐glucosidase have demonstrated this mechanism, where imidazole binding increases the Kₘ but Vₘₐₓ remains unchanged. nih.gov

Table 1: Hypothetical Kinetic Parameters for a this compound Derivative Under Different Inhibition Models
Inhibition TypeEffect on KₘEffect on VₘₐₓDescription
CompetitiveIncreasesUnchangedInhibitor binds only to the active site of the free enzyme.
Non-competitiveUnchangedDecreasesInhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
MixedIncreases or DecreasesDecreasesInhibitor binds to an allosteric site and affects both substrate binding and catalysis.
UncompetitiveDecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.

Understanding the precise interactions between an inhibitor and its target enzyme requires identifying the key amino acid residues in the binding pocket. This is achieved through a combination of computational and experimental techniques.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com It can identify potential hydrogen bonds, hydrophobic interactions, and π–π stacking between the inhibitor and specific amino acid residues. nih.gov For instance, docking studies might reveal that the aniline (B41778) ring of a derivative forms hydrophobic interactions with residues like Isoleucine, Valine, or Phenylalanine, while the imidazole ring forms hydrogen bonds with polar residues like Serine or Threonine or coordinates with a metal-binding Histidine. mdpi.comresearchgate.netmdpi.com

Site-Directed Mutagenesis: This experimental technique involves mutating specific amino acid residues in the protein's binding site and then measuring the inhibitor's binding affinity to the mutated protein. nih.govnih.gov A significant loss of binding affinity after a residue is changed confirms its importance in the interaction. For example, if mutating an Arginine residue to an Alanine abolishes the inhibitory activity of a this compound derivative, it would suggest a critical ionic interaction between the positively charged Arginine and a negatively charged portion of the inhibitor or a key hydrogen bond.

Table 2: Common Amino Acid Interactions with Imidazole-Aniline Scaffolds
Interaction TypeInvolved Part of InhibitorPotential Interacting Amino Acid Residues
Hydrogen BondingImidazole Nitrogen, Aniline NitrogenSer, Thr, Asn, Gln, His, Tyr
Hydrophobic InteractionsAniline Ring, Imidazole RingAla, Val, Leu, Ile, Phe, Trp, Met
π-π StackingAniline Ring, Imidazole RingPhe, Tyr, Trp, His
Cation-π InteractionsAniline Ring, Imidazole RingLys, Arg
Metal CoordinationImidazole NitrogenHis, Cys (via metal cofactor like Zn²⁺ or Fe²⁺)

Biomolecular Target Engagement and Binding Dynamics

Beyond characterizing enzyme inhibition, it is essential to identify the specific protein targets of a compound and to quantify its binding affinity and selectivity.

Identifying the molecular targets of a novel compound is a fundamental step in drug discovery. Several methodologies can be employed:

Affinity-Based Methods: These techniques use the compound itself as a "bait" to pull down its binding partners from cell lysates. A powerful modern approach involves synthesizing a derivative of the lead compound that includes a "clickable" chemical handle, such as an azide (B81097) or alkyne group. nih.gov For example, an azido-derivative of this compound could be incubated with cells. After binding to its targets, the cells are lysed, and a reporter tag (like biotin) is attached to the compound via a click chemistry reaction. The compound-protein adducts can then be isolated and the proteins identified using mass spectrometry. nih.gov This strategy has been successfully used to identify the protein targets of 2-nitroimidazole (B3424786) compounds in hypoxic cells. nih.gov

Computational Target Prediction: In silico methods can predict potential protein targets based on the chemical structure of the compound. These algorithms compare the compound's structure to databases of known ligands and their targets, predicting interactions based on structural similarity or machine learning models. Such analyses have shown that imidazole-based compounds have a high probability of binding to kinases. researchgate.net

Once a target is identified, receptor binding assays are used to quantify the affinity of the compound for the target and to assess its selectivity against other related proteins. nih.gov These assays are crucial for developing compounds that are potent and have minimal off-target effects.

Affinity Measurement: The affinity of a compound for its target is typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC₅₀). These values are determined using competitive binding assays where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the target receptor or enzyme. nih.gov Common formats for these assays include:

Filtration Assays: The receptor-ligand complex is separated from the unbound ligand by rapid filtration through a membrane that retains the receptor. The amount of bound labeled ligand is then quantified. nih.gov

Scintillation Proximity Assay (SPA): This method avoids a physical separation step. The receptor is immobilized onto beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, causing the scintillant to emit light. nih.gov

Selectivity Profiling: To assess selectivity, the binding affinity of a this compound derivative is tested against a panel of different but related proteins (e.g., different kinase subtypes or receptor families). A compound is considered selective if it binds with significantly higher affinity to its intended target compared to other proteins. For example, studies on imidazole-containing compounds have identified derivatives with high selectivity for specific enzyme isoforms, such as ALK5 over p38α MAP kinase or selective inhibition of heme oxygenase-1 (HO-1) over HO-2. nih.govnih.gov

Table 3: Illustrative Affinity and Selectivity Profile for a Hypothetical Derivative
Target ProteinBinding Affinity (Kᵢ, nM)Selectivity Ratio (vs. Target A)
Target A (Intended Target)151
Target B (Related Subtype)45030-fold
Target C (Related Subtype)1,20080-fold
Target D (Unrelated Protein)>10,000>667-fold

Allosteric Modulation Studies

Allosteric modulation refers to the regulation of a protein by a ligand binding to a site topographically distinct from the primary (orthosteric) binding site. nih.gov This interaction can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the protein's response to its endogenous ligand. nih.gov Allosteric modulators offer the advantage of greater specificity and a more nuanced control over cellular signaling pathways compared to traditional orthosteric ligands. nih.gov

While direct allosteric modulation studies on this compound derivatives are not extensively documented in publicly available research, the imidazole scaffold is a known component of molecules that exhibit allosteric activity. For instance, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov These findings suggest that the imidazole moiety within the this compound structure could potentially participate in allosteric interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, contributing to the specific binding at an allosteric site.

Future allosteric modulation studies on this compound derivatives would likely involve screening these compounds against various G protein-coupled receptors (GPCRs) or enzymes known to be regulated by allosteric mechanisms. nih.gov Such studies would be crucial in determining if these derivatives can fine-tune biological responses, offering a potential avenue for the development of novel therapeutic agents with improved safety and efficacy profiles.

Structure-Interaction Relationship (SIR) Elucidation

The elucidation of structure-interaction relationships (SIR) is fundamental to understanding how chemical modifications to a lead compound influence its interactions with a biological target. This knowledge is pivotal for optimizing potency, selectivity, and pharmacokinetic properties.

The molecular structure of this compound offers several points for modification to probe its interaction with biological targets. The core structure consists of three key components: the aniline ring, the ethoxy linker, and the imidazole ring. Modifications to each of these can significantly impact the compound's binding affinity and functional activity.

The Aniline Ring: The position and nature of substituents on the aniline ring can influence electronic properties and steric interactions. For example, introducing electron-withdrawing or electron-donating groups can alter the pKa of the aniline nitrogen, affecting its ability to form hydrogen bonds or ionic interactions. Studies on other aniline derivatives have shown that the position of substitution (ortho, meta, or para) can significantly impact lipophilicity and, consequently, the pharmacokinetic profile of the compounds. nih.gov

The Ethoxy Linker: The length and flexibility of the linker connecting the aniline and imidazole rings are critical for orienting these two key pharmacophoric features within a binding pocket. Altering the linker's length or introducing conformational constraints could enhance binding affinity by optimizing the geometry of interaction with target residues.

The Imidazole Ring: The imidazole ring is a versatile pharmacophore capable of participating in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking. Substitutions on the imidazole ring can modulate its electronic and steric properties, thereby influencing its interaction profile. For instance, studies on other imidazole-containing compounds have demonstrated that such modifications are crucial for achieving high potency and selectivity. nih.gov

A hypothetical analysis of structural modifications on the molecular interactions of this compound derivatives is presented in the table below. This is based on general principles of medicinal chemistry and findings from related classes of compounds.

Modification SiteType of ModificationPotential Impact on Molecular Interactions
Aniline Ring Substitution with electron-withdrawing groups (e.g., -Cl, -NO2)May enhance hydrogen bond donating capacity of the aniline NH2; could introduce halogen bonding.
Substitution with electron-donating groups (e.g., -OCH3, -CH3)May increase basicity of the aniline nitrogen; could introduce hydrophobic interactions.
Ethoxy Linker Shortening or lengthening of the alkyl chainAlters the distance between the aniline and imidazole moieties, affecting the fit in the binding pocket.
Introduction of rigidity (e.g., double bond, cyclic structure)Reduces conformational flexibility, which can lead to higher binding affinity if the constrained conformation is bioactive.
Imidazole Ring Substitution on the carbon atoms of the ringCan introduce steric hindrance or new interaction points (e.g., hydrophobic or hydrogen bonding).
N-alkylation of the second nitrogen atomMay alter the hydrogen bonding capacity and overall electronic properties of the imidazole ring.

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov The development of a pharmacophore model for this compound derivatives would be a valuable tool for virtual screening and the rational design of new, more potent analogs.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include the following features:

A Hydrogen Bond Donor: The primary amine (-NH2) group on the aniline ring.

A Hydrogen Bond Acceptor: The sp2 hybridized nitrogen atom in the imidazole ring.

An Aromatic Ring Feature: The aniline ring, which can participate in pi-stacking interactions.

Another Aromatic Ring Feature or Hydrophobic Feature: The imidazole ring.

A Hydrophobic Feature: The ethyl portion of the ethoxy linker.

The spatial arrangement of these features would be critical for biological activity. Computational modeling techniques, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, would be essential to refine this hypothetical model based on the activities of a series of synthesized derivatives. mdpi.comresearchgate.net

A summary of potential pharmacophoric features is provided in the table below.

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction Type
Hydrogen Bond Donor (HBD)Aniline -NH2Hydrogen bonding with acceptor groups on the target protein (e.g., carbonyl oxygen).
Hydrogen Bond Acceptor (HBA)Imidazole NitrogenHydrogen bonding with donor groups on the target protein (e.g., amide -NH, hydroxyl -OH).
Aromatic Ring (AR)Aniline RingPi-pi stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
Aromatic Ring (AR) / Hydrophobic (HY)Imidazole RingPi-pi stacking, hydrophobic interactions.
Hydrophobic (HY)Ethoxy LinkerVan der Waals or hydrophobic interactions with nonpolar residues.

Further experimental validation through the synthesis and biological evaluation of a diverse set of derivatives is necessary to confirm and refine these predictive models. Such an iterative process of design, synthesis, and testing is fundamental to the successful development of novel bioactive compounds based on the this compound scaffold.

Emerging Research Avenues and Future Directions for 3 2 1h Imidazol 1 Yl Ethoxy Aniline Research

Applications in Chemical Biology Probe Development

The development of chemical probes is a critical area of research for understanding complex biological systems. These tools can be used to selectively target and visualize specific molecules, such as proteins or nucleic acids, within their native environment. The structural characteristics of 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline make it a promising candidate for the development of novel chemical probes.

The imidazole (B134444) moiety is a well-known component in biological systems, most notably in the amino acid histidine, and is often involved in metal coordination and enzymatic catalysis. This inherent bio-compatibility can be leveraged in the design of probes that target metalloproteins or other enzymes. Furthermore, the aniline (B41778) group provides a reactive handle for the attachment of fluorophores, affinity tags, or other reporter molecules.

Future research in this area could focus on the following:

Design and Synthesis of Fluorescent Probes: By chemically modifying the aniline group with a fluorescent dye, it is possible to create probes that can be used to visualize the localization and dynamics of their biological targets within living cells. The choice of fluorophore can be tailored to specific imaging applications, such as fluorescence microscopy or flow cytometry.

Development of Photoaffinity Probes: The aniline group can be modified to incorporate a photo-reactive group, such as an azide (B81097) or a diazirine. Upon photoactivation, these probes can form a covalent bond with their target protein, enabling the identification of previously unknown binding partners.

Probes for Studying Post-Translational Modifications: The imidazole ring can be designed to interact with specific post-translational modifications, such as phosphorylation or glycosylation. This would allow for the development of probes that can be used to study the role of these modifications in cellular signaling and disease.

A summary of potential chemical biology probe applications is provided in the table below.

Probe TypeTargetApplication
Fluorescent ProbeSpecific proteins or enzymesLive-cell imaging, flow cytometry
Photoaffinity ProbeUnknown binding partnersTarget identification and validation
Post-Translational Modification ProbePhosphorylated or glycosylated proteinsStudy of cellular signaling pathways

Development of Advanced Analytical Methodologies for Complex Chemical Systems

As the interest in this compound and its analogues grows, so does the need for robust and sensitive analytical methods for their detection and quantification in complex matrices, such as biological fluids or environmental samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique that is well-suited for this purpose.

The development of an HPLC-MS/MS method for this compound would involve the following steps:

Optimization of Chromatographic Conditions: This includes the selection of an appropriate HPLC column, mobile phase composition, and gradient elution program to achieve optimal separation of the analyte from other components in the sample.

Optimization of Mass Spectrometric Parameters: This involves the selection of the appropriate ionization mode (e.g., electrospray ionization), as well as the optimization of parameters such as the capillary voltage, cone voltage, and collision energy to maximize the sensitivity and specificity of the detection.

Method Validation: The developed method would need to be validated according to international guidelines to ensure its accuracy, precision, linearity, and robustness.

The development of such a method would be invaluable for a variety of applications, including:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of this compound and its analogues in preclinical and clinical studies.

Biomarker Discovery: To identify and quantify potential biomarkers of disease or drug response.

Environmental Monitoring: To monitor the presence of this compound and its degradation products in the environment.

A summary of the key parameters for the development of an HPLC-MS/MS method is provided in the table below.

ParameterDescription
HPLC ColumnReverse-phase C18 or similar
Mobile PhaseAcetonitrile/water with formic acid or ammonium (B1175870) acetate
Ionization ModePositive electrospray ionization (ESI+)
Detection ModeMultiple reaction monitoring (MRM)

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry for New Analogues

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of structurally diverse compounds. These approaches are particularly well-suited for the exploration of the chemical space around the this compound scaffold, which could lead to the discovery of new compounds with improved biological activity or other desirable properties.

A DOS approach to the synthesis of this compound analogues could involve the following strategies:

Variation of the Aniline Ring: A wide variety of substituted anilines are commercially available or can be readily synthesized. These could be used to generate a library of analogues with different electronic and steric properties on the aniline ring.

Modification of the Imidazole Ring: The imidazole ring can be modified at various positions to introduce different functional groups. For example, the nitrogen atoms can be alkylated or acylated, and the carbon atoms can be functionalized through a variety of reactions.

Alteration of the Ether Linkage: The length and flexibility of the ether linkage can be varied by using different dihaloalkanes in the synthesis.

These strategies could be implemented using automated synthesis platforms to generate large libraries of compounds for high-throughput screening. A summary of potential diversification strategies is provided in the table below.

Scaffold PositionModification StrategyPotential Functional Groups
Aniline RingUse of substituted anilinesHalogens, alkyl, alkoxy, nitro, cyano
Imidazole RingN-alkylation, N-acylation, C-functionalizationAlkyl, acyl, aryl, heteroaryl
Ether LinkageVariation of dihaloalkane linkerDifferent chain lengths and branching

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Molecular Interactions

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly important tools in drug discovery and development. These computational approaches can be used to build predictive models that can identify compounds with a high probability of having a desired biological activity, or to predict potential adverse effects.

In the context of this compound research, AI and ML could be used to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: These models relate the chemical structure of a compound to its biological activity. By training a QSAR model on a dataset of this compound analogues with known biological activity, it would be possible to predict the activity of new, untested compounds.

Predict Drug-Target Interactions: Machine learning models can be trained to predict the binding affinity of a compound for a particular protein target. This could be used to identify potential targets for this compound and its analogues, or to optimize their selectivity for a particular target.

Predict ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a drug are critical factors in its development. Machine learning models can be used to predict these properties from the chemical structure of a compound, which can help to identify and de-risk potential development candidates at an early stage.

The integration of AI and ML into the research and development of this compound and its analogues has the potential to significantly accelerate the discovery of new drugs and other valuable chemical entities. A summary of potential AI and ML applications is provided in the table below.

ApplicationModel TypeInput DataOutput
QSAR ModelingRegression or classificationChemical descriptors, biological activity dataPredicted biological activity
Drug-Target Interaction PredictionVarious (e.g., deep learning)Compound and protein structures/sequencesBinding affinity, interaction likelihood
ADMET PredictionVarious (e.g., random forest)Chemical descriptorsPredicted ADMET properties

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.